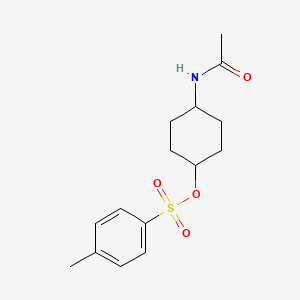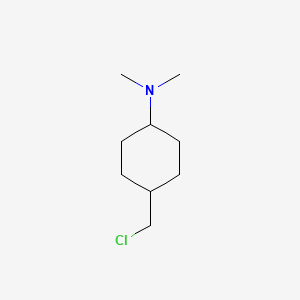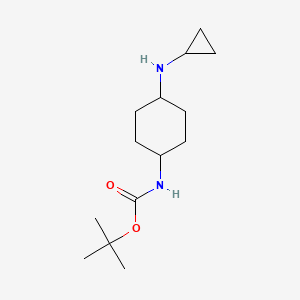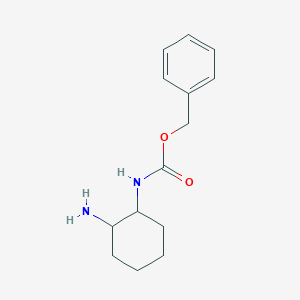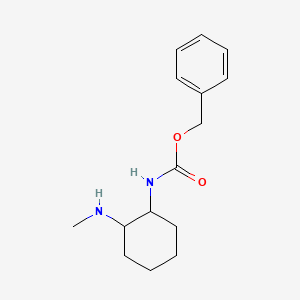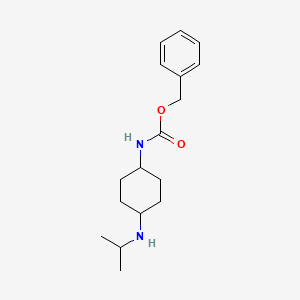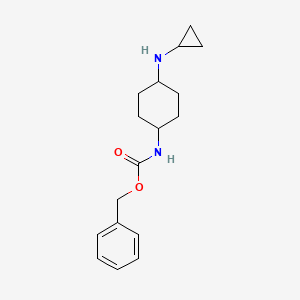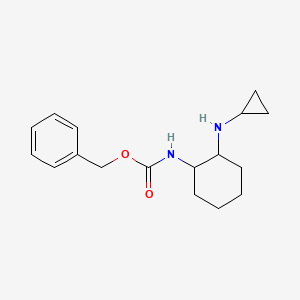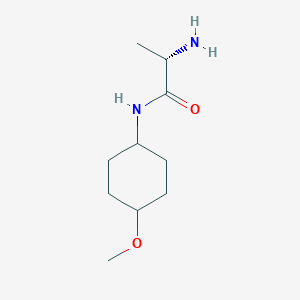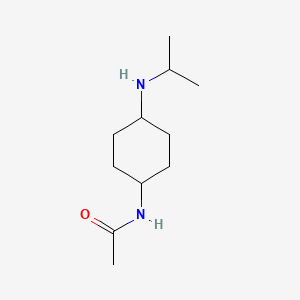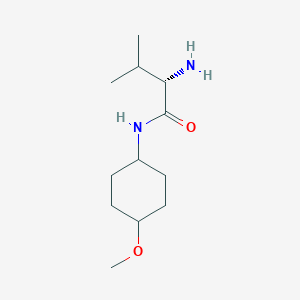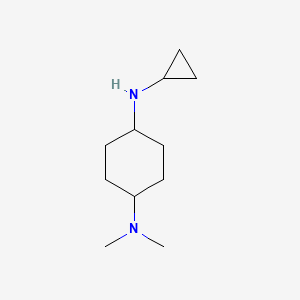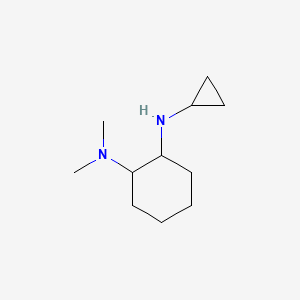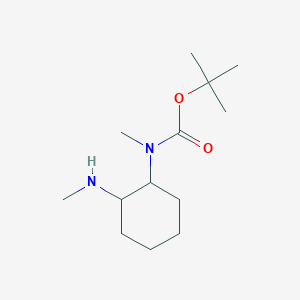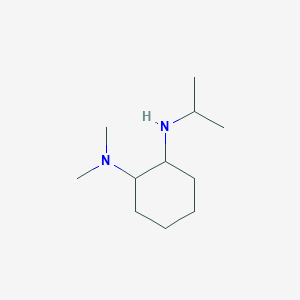
N-Isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine: is a chemical compound that belongs to the class of cyclohexane diamines. It is characterized by the presence of an isopropyl group and two methyl groups attached to the nitrogen atoms of the cyclohexane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with isopropyl halides and methyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary amines or primary amines depending on the reaction conditions.
Substitution: It can participate in nucleophilic substitution reactions where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted cyclohexane diamines
Scientific Research Applications
N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. In biological systems, it may interact with receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- N,N’-Dimethylcyclohexane-1,2-diamine
- N-Isopropylcyclohexane-1,2-diamine
- N,N’-Diethylcyclohexane-1,2-diamine
Comparison:
- N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine is unique due to the presence of both isopropyl and methyl groups, which can influence its reactivity and binding properties.
- N,N’-Dimethylcyclohexane-1,2-diamine lacks the isopropyl group, which may result in different steric and electronic effects.
- N-Isopropylcyclohexane-1,2-diamine lacks the additional methyl groups, potentially affecting its solubility and interaction with other molecules.
- N,N’-Diethylcyclohexane-1,2-diamine has ethyl groups instead of methyl groups, which can lead to differences in its chemical behavior and applications.
This detailed article provides a comprehensive overview of N-Isopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-N,2-N-dimethyl-1-N-propan-2-ylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-9(2)12-10-7-5-6-8-11(10)13(3)4/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKHUXSGDMAMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCCC1N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
